3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate
Overview
Description
“3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate” is also known as 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. It has a molecular formula of C11H12O4 and a molecular weight of 208.2106 . Other names for this compound include Cinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Ferulic acid methyl ester; Methyl ferulate; Methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate; Methyl 4’-hydroxy-3’-methoxycinnamate (methyl ferulate) .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C11H12O4/c1-14-10-7-8 (3-5-9 (10)12)4-6-11 (13)15-2/h3-7,12H,1-2H3/b6-4+ .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an enthalpy of fusion of 25.84 kJ/mol at a temperature of 335.7 K .Scientific Research Applications
Cytotoxic Activity : A study reported the isolation of compounds structurally similar to 3-(4-Hydroxy-3-methoxyphenyl)prop-2-EN-1-YL acetate from Mexican propolis, which exhibited cytotoxic activity against human pancreatic cancer cells (Li, He, Awale, Kadota, & Tezuka, 2011).
Synthesis and Characterization : Various studies have focused on synthesizing and characterizing similar compounds for different applications, such as hapten synthesis (Fajkos̆, Pouzar, & C̆erný, 1996) and chemical structure investigations (Subbaraju, Kavitha, Rajasekhar, Hsu, & Cheng, 2007).
Pharmacological Applications : A study explored the potential of structurally similar compounds as antihypertensive and cardiotropic drugs (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).
Antimicrobial Studies : Compounds with a similar structure were synthesized and evaluated for antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Crystal Structure Analysis : Several studies have been conducted on the crystal structure and molecular interactions of related compounds (Quoc, Thi Thuy, Thanh, Ngoc, Thiên, Thuy, & Meervelt, 2019).
Fluorescence Binding Studies : Research has been conducted on the binding interactions of p-hydroxycinnamic acid derivatives with proteins, which is important for understanding their biological activities (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZFUNZRKIQHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649056 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79440-81-6 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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